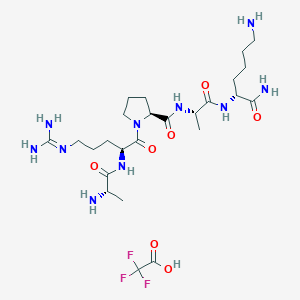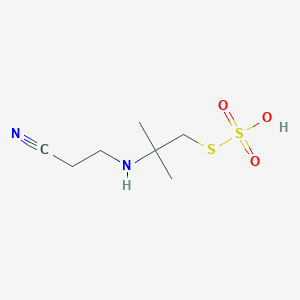![molecular formula C17H18Cl2N2 B13829261 Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- involves several synthetic routes. One of the common methods is the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is advantageous due to its mild conditions and low production cost . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: In industrial settings, the production of benzonitrile typically involves the ammoxidation of toluene with ammonia and oxygen at high temperatures. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and metal salt catalysts. The reaction conditions vary depending on the desired product and include temperatures ranging from room temperature to 135°C .
Major Products Formed: The major products formed from these reactions include benzoic acid, benzylamine, and benzamide. These products are valuable intermediates for the synthesis of other chemicals and materials .
Scientific Research Applications
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including pesticides and dyes . In biology and medicine, it is studied for its potential therapeutic effects and as a building block for drug development. In industry, it is used in the production of advanced coatings and other materials .
Mechanism of Action
The mechanism of action of benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- include other benzonitrile derivatives and compounds with similar structures and properties .
Uniqueness: What sets benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- apart is its unique combination of structural features and reactivity. This makes it particularly valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C17H18Cl2N2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[(2R,3R)-3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;/h2-9,12,17H,10,20H2,1H3;1H/t12-,17+;/m1./s1 |
InChI Key |
YPCMLZCPZCPGCT-KELGLJHESA-N |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)

![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
